molecular formula C8H10ClFN2 B13032904 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine

1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13032904
M. Wt: 188.63 g/mol
InChI Key: SLFSQUZBFDAMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, attached to an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 2-chloro-4-fluoroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance binding affinity and specificity, leading to more potent biological activity. The compound may act by inhibiting specific pathways or enzymes, thereby modulating biological processes.

Comparison with Similar Compounds

    1-(2-Chloro-4-fluorophenyl)ethan-1-ol: This compound has a similar structure but with a hydroxyl group instead of amine groups.

    2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one: This compound features a ketone group and additional chloro substituent.

Uniqueness: 1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with two amine groups on the ethane backbone. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine, also referred to as (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine, is an organic compound with significant implications in medicinal chemistry due to its unique structural features and biological activities. This compound possesses a chiral center and two amine functional groups, which contribute to its pharmacological properties. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H10_{10}ClF1_{1}N2_{2}. Its structure is characterized by:

  • Chiral Center : Influences the compound's interaction with biological targets.
  • Amine Groups : Capable of participating in acid-base reactions, crucial for biological interactions.
  • Halogen Substituents : Enhance binding affinity and selectivity towards specific molecular targets.

Pharmacological Profile

Research indicates that (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine exhibits notable biological activity across various pathways:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. Interaction studies reveal that it can bind to enzymes, altering their activity and influencing biochemical pathways critical for cellular function.
  • Receptor Modulation : It has shown potential in modulating receptor signaling pathways, which is essential for developing therapeutic agents targeting neurological disorders and cancer.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anti-Cancer Activity : In vitro studies demonstrated that (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine can induce apoptosis in cancer cell lines. For instance, flow cytometry analyses indicated that the compound accelerates apoptosis in MCF cell lines in a dose-dependent manner .
  • Neuroprotective Effects : Preliminary investigations suggest that the compound may exert neuroprotective effects by influencing neurotransmitter systems and reducing oxidative stress markers in neuronal cells.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The halogenated phenyl groups enhance binding affinity, leading to significant alterations in enzyme activity or receptor signaling pathways .

Comparative Analysis

To better understand the unique properties of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine dihydrochlorideC8_{8}H10_{10}ClF1_{1}N2_{2}·2HClSimilar structure but differs in stereochemistry
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine dihydrochlorideC8_{8}H10_{10}ClF1_{1}N2_{2}·2HClVariation in positioning of chlorine and fluorine
(R,R)-1,2-Bis(4-fluorophenyl)-1,2-diamine dihydrochlorideC12_{12}H12_{12}F2_{2}N2_{2}·2HClContains two phenyl rings with fluorination

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

SLFSQUZBFDAMPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.